4-[4-(Benzoylamino)benzyl]aniline
Description
4-[4-(Benzoylamino)benzyl]aniline is a substituted aniline derivative featuring a benzoylamino group attached to a benzyl-aniline scaffold. The benzoylamino substituent introduces both steric and electronic effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
99634-56-7 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[4-[(4-aminophenyl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O/c21-18-10-6-15(7-11-18)14-16-8-12-19(13-9-16)22-20(23)17-4-2-1-3-5-17/h1-13H,14,21H2,(H,22,23) |
InChI Key |
CRKWCFFZZBXKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzoylamino)benzyl]aniline typically involves the reaction of 4-aminobenzylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[4-(Benzoylamino)benzyl]aniline can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzoylamino)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The benzyl and benzoylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-[4-(Benzoylamino)benzyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Benzoylamino)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(a) 4-[4-(2-Aminoethoxy)benzyl]aniline
(b) 4-(Benzo[d]thiazol-2-ylmethyl)aniline
(c) 4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline
- Key Features : Incorporates a spiro-dioxolane ring.
- Molecular Formula: C₁₄H₁₉NO₂ .
- Applications : Versatile intermediate in complex organic synthesis.
Azo- and Diazene-Linked Anilines
(a) 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- Key Features : Azo (-N=N-) linkage to a 4-methylphenyl group.
- Synonyms: 4-(p-tolylazo)aniline, 4′-Methyl-4-aminoazobenzene .
- Applications: Potential dye intermediate due to chromophoric azo group.
(b) 4-[(E)-2-(1H-Benzimidazol-2-yl)vinyl]aniline
- Key Features : Vinyl-bridged benzimidazole substituent.
- Molecular Formula : C₁₅H₁₃N₃ .
- Applications : Fluorescent probes or coordination chemistry ligands.
Heterocyclic Aniline Derivatives
(a) 4-(1,2,4-Oxadiazol-3-yl)aniline
(b) N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate
- Key Features : Pyridylmethylene groups and tetrahydrate crystal structure.
- Crystallography : Stabilized by C–H⋯O and O–H⋯N hydrogen bonds .
- Applications : Coordination polymers or supramolecular assemblies.
Comparative Data Table
*Calculated based on analogous structures.
Key Research Findings
Synthetic Pathways: Ethyl 4-(benzoylamino)benzoate () and related hydrazides are precursors for benzoylamino-aniline derivatives, involving NaOH-mediated cyclization.
Computational Insights: For 4-[4-(2-aminoethoxy)benzyl]aniline, B3LYP/6-31G(d,p) simulations accurately predict NMR shifts, validating its use in modeling related compounds .
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